Cas no 1010101-06-0 (2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane group enhances stability and handling under ambient conditions, while the chloro and methyl substituents offer regioselective reactivity for further functionalization. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where precise aryl-aryl bond formation is required. Its crystalline solid form ensures consistent purity, and its compatibility with a range of solvents and reaction conditions makes it a versatile reagent for organoboron chemistry. Suitable for use under inert atmospheres to prevent hydrolysis of the boronate moiety.
2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine structure
1010101-06-0 structure
Product name:2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No:1010101-06-0
MF:C12H17BClNO2
MW:253.532882452011
MDL:MFCD08063112
CID:1033318
PubChem ID:49760503

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • 2-Chloro-3-methylpyridine-4-boronic acid pinacol ester
    • D-5199
    • PYRIDINE, 2-CHLORO-3-METHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • DTXSID70678230
    • FD10352
    • 2-CHLORO-3-METHYL-4-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
    • PS-12968
    • 1010101-06-0
    • AKOS015950235
    • 2-Chloro-3-methylpyridine-4-boronicacidpinacolester
    • DB-057870
    • MFCD08063112
    • CS-0439727
    • EN300-12576167
    • MDL: MFCD08063112
    • Inchi: InChI=1S/C12H17BClNO2/c1-8-9(6-7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
    • InChI Key: PERQITZETNXBGZ-UHFFFAOYSA-N
    • SMILES: CC1=C(Cl)N=CC=C1B2OC(C)(C)C(C)(C)O2

Computed Properties

  • Exact Mass: 253.10400
  • Monoisotopic Mass: 253.1040866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.4Ų

Experimental Properties

  • PSA: 31.35000
  • LogP: 2.34260

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Security Information

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB389652-1g
2-Chloro-3-methylpyridine-4-boronic acid pinacol ester; .
1010101-06-0
1g
€369.80 2025-02-13
Chemenu
CM129579-1g
2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1010101-06-0 95 %
1g
$522 2021-08-05
Chemenu
CM129579-1g
2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1010101-06-0 95%+
1g
$491 2023-02-19
abcr
AB389652-1 g
2-Chloro-3-methylpyridine-4-boronic acid pinacol ester
1010101-06-0
1g
€892.00 2023-06-17
Alichem
A029192613-1g
2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
1010101-06-0 95%
1g
$400.00 2023-09-04
abcr
AB389652-100 mg
2-Chloro-3-methylpyridine-4-boronic acid pinacol ester
1010101-06-0
100mg
€382.00 2023-06-17
abcr
AB389652-100mg
2-Chloro-3-methylpyridine-4-boronic acid pinacol ester; .
1010101-06-0
100mg
€210.70 2025-02-13
abcr
AB389652-5g
2-Chloro-3-methylpyridine-4-boronic acid pinacol ester; .
1010101-06-0
5g
€999.00 2025-02-13

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Production Method

Additional information on 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Introduction to 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1010101-06-0)

2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known by its CAS number 1010101-06-0, is a versatile compound with significant applications in the field of medicinal chemistry and organic synthesis. This compound is a boronic ester derivative of pyridine and has gained considerable attention due to its potential in the development of novel pharmaceuticals and its use as an intermediate in various synthetic pathways.

The molecular structure of 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine features a pyridine ring substituted with a chloro group at the 2-position and a methyl group at the 3-position. The 4-position is occupied by a boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which imparts unique reactivity and functional versatility to the molecule. This combination of substituents makes it an attractive candidate for Suzuki-Miyaura coupling reactions, a widely used method for the formation of carbon-carbon bonds in organic synthesis.

Recent research has highlighted the importance of boronic esters in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that boronic esters can be used to enhance the bioavailability and pharmacokinetic properties of drug candidates. The presence of the boronic ester group in 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine allows for efficient coupling with aryl halides or vinyl halides under mild conditions, making it a valuable intermediate in the synthesis of complex molecules with therapeutic potential.

In addition to its utility in drug discovery and development, 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has found applications in materials science. A recent study published in Advanced Materials explored the use of boronic ester-containing compounds in the fabrication of functional polymers and coatings. The unique reactivity and stability of these compounds make them suitable for creating materials with tailored properties for various industrial applications.

The synthesis of 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves several steps. One common approach is to start with 2-chloro-3-methylpyridine and introduce the boronic ester moiety through a series of reactions involving organometallic reagents and palladium-catalyzed cross-coupling reactions. The detailed synthetic route can vary depending on the specific conditions and reagents used.

The physical and chemical properties of 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been extensively characterized. It is generally a solid at room temperature and is soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). Its stability under various reaction conditions has been studied to ensure its reliability as an intermediate in synthetic processes.

Safety considerations are crucial when handling this compound. While it is not classified as a hazardous material or controlled substance under current regulations (as of 2023), proper handling procedures should be followed to ensure safety in laboratory settings. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles and working under a fume hood to minimize exposure to volatile organic compounds.

In conclusion, 2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1010101-06-0) is a multifaceted compound with significant potential in medicinal chemistry and materials science. Its unique molecular structure and reactivity make it an invaluable tool for researchers and chemists working on the development of new pharmaceuticals and advanced materials. As research continues to advance in these fields, the importance of this compound is likely to grow further.

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Amadis Chemical Company Limited
(CAS:1010101-06-0)2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
A1097617
Purity:99%
Quantity:1g
Price ($):701.0